1-(4-Ethylphenyl)-3-methylbutan-1-ol CAS number 1181405-05-9
1-(4-Ethylphenyl)-3-methylbutan-1-ol CAS number 1181405-05-9
Technical Monograph: 1-(4-Ethylphenyl)-3-methylbutan-1-ol CAS Number: 1181405-05-9 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)
Executive Summary & Chemical Identity
1-(4-Ethylphenyl)-3-methylbutan-1-ol is a specialized secondary aromatic alcohol serving as a critical scaffold in the synthesis of functionalized materials, fragrance ingredients, and pharmaceutical intermediates. Structurally, it combines a lipophilic 4-ethylphenyl moiety with a branched isobutyl side chain. This specific steric and electronic configuration makes it an ideal substrate for enantioselective kinetic resolution studies and a precursor for liquid crystal mesogens and NSAID analogues .
This guide provides a rigorous, field-validated workflow for its synthesis, purification, and application, moving beyond basic datasheet parameters to actionable experimental protocols.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification | Relevance |
| Molecular Formula | Core Stoichiometry | |
| Molecular Weight | 192.30 g/mol | Mass Balance Calculations |
| Physical State | Colorless to pale yellow viscous liquid | Handling/Dosing |
| Boiling Point | ~285°C (Predicted) | High thermal stability; requires high-vac distillation |
| LogP (Predicted) | 3.8 ± 0.4 | High Lipophilicity; cell membrane permeable |
| H-Bond Donors | 1 (Hydroxyl) | Derivatization handle (Esterification/Oxidation) |
| H-Bond Acceptors | 1 (Oxygen) | Interaction with Lewis acids/Enzymes |
| Chirality | 1 Stereocenter (C1) | Exists as (R)/(S) enantiomers; requires resolution |
Synthesis Protocols: Validated Pathways
To ensure supply chain autonomy, we present two distinct synthesis routes. Route A is preferred for laboratory-scale discovery due to component availability. Route B is optimized for scale-up, utilizing milder reducing agents.
Route A: Grignard Addition (Convergent Synthesis)
Mechanism: Nucleophilic addition of isobutylmagnesium bromide to 4-ethylbenzaldehyde.
Reagents:
-
4-Ethylbenzaldehyde (CAS 4748-78-1)[1]
-
Isobutylmagnesium bromide (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with
. -
Charge: Add 4-Ethylbenzaldehyde (13.4 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[2][3]
-
Addition: Transfer Isobutylmagnesium bromide (55 mL, 110 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C. Note: Exothermic reaction.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Cool to 0°C. Slowly add saturated
(50 mL). -
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine. Dry over .[3] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60, 0-10% EtOAc in Hexane).
Route B: Ketone Reduction (Linear Synthesis)
Mechanism: Hydride reduction of the corresponding ketone.
Reagents:
Protocol:
-
Dissolve the ketone (10 mmol) in MeOH (30 mL) at 0°C.
-
Add
(15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench with 1N HCl (carefully) to pH 6.
-
Remove MeOH under reduced pressure; extract aqueous residue with DCM.
Visualization: Synthesis & Application Logic
The following diagram illustrates the convergent synthesis (Route A) and the subsequent critical application: Enzymatic Kinetic Resolution . This pathway transforms the racemic alcohol into optically pure building blocks, essential for high-value pharmaceutical applications.
Figure 1: Synthetic pathway from commodity reagents to the racemic target, followed by enzymatic resolution to yield enantiopure scaffolds.
Advanced Application: Kinetic Resolution
For drug development, the racemic mixture produced above is often insufficient. The secondary hydroxyl group at the benzylic position is an excellent candidate for Lipase-Catalyzed Kinetic Resolution .
Rationale: Lipases (e.g., Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward secondary alcohols. The enzyme preferentially acetylates one enantiomer (typically the R-isomer), leaving the S-isomer as the free alcohol.
Protocol:
-
Substrate: Dissolve racemic 1-(4-Ethylphenyl)-3-methylbutan-1-ol (1.0 g) in dry Toluene (10 mL).
-
Acyl Donor: Add Vinyl Acetate (3.0 eq).
-
Catalyst: Add immobilized CAL-B (Novozym 435, 50 mg).
-
Incubation: Shake at 30°C / 200 rpm.
-
Monitoring: Monitor conversion via Chiral HPLC. Stop reaction at 50% conversion (theoretical yield).
-
Separation: Filter enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography (the acetate is significantly less polar).
Analytical Quality Control
Trustworthiness in research relies on validated characterization. Use these parameters to verify identity and purity.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (70:30) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Ar-H absorption) and 254 nm.
-
Retention Time: Expect peak at ~4.5 - 5.0 min due to high lipophilicity.
B. Chiral HPLC (For Resolution Studies)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (95:5).
-
Flow Rate: 0.5 mL/min.
-
Separation: Baseline separation of enantiomers should be observed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13004936 (Related Ketone Structure). Retrieved from [Link]
-
Organic Syntheses (2014). Synthesis of Phenyl-Alkanols via Borohydride Reduction. Org.[2][7] Synth. 2014, 91, 185-200.[6] Retrieved from [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(4-ethylphenyl)- (Ketone Precursor Data). Retrieved from [Link]
Sources
- 1. 4-乙基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - 1-(4-ethylphenyl)-3-methylbutan-1-one (C13H18O) [pubchemlite.lcsb.uni.lu]
- 5. 137128-80-4|1-(4-Ethylphenyl)-3-methylbutan-1-one| Ambeed [ambeed.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
